Product packaging for 3-Amino-5-methanesulfonylphenol(Cat. No.:)

3-Amino-5-methanesulfonylphenol

Cat. No.: B13266183
M. Wt: 187.22 g/mol
InChI Key: JPUCWNRNCZOIEE-UHFFFAOYSA-N
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Description

3-Amino-5-methanesulfonylphenol (CAS 1865085-01-3) is an organic compound with the molecular formula C 7 H 9 NO 3 S and a molecular weight of 187.22 g/mol . Its structure features both a phenolic hydroxyl group and an amine group, alongside a methanesulfonyl substituent, making it a potential multi-functional building block in organic synthesis and medicinal chemistry research . As a phenolic compound, it belongs to a class of molecules widely studied for their diverse biological activities, which can include anti-inflammatory and antioxidant properties through mechanisms such as enzyme inhibition and modulation of transcription factors . This reagent is provided as a high-purity solid for use in laboratory research applications. It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3S B13266183 3-Amino-5-methanesulfonylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-5-methylsulfonylphenol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3

InChI Key

JPUCWNRNCZOIEE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5 Methanesulfonylphenol and Analogues

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule by assembling the core phenolic structure with its required substituents in a minimal number of steps. These approaches often rely on fundamental reactions in aromatic chemistry.

Strategies via Electrophilic Aromatic Substitution with Amino and Sulfonyl Precursors

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. nih.govmasterorganicchemistry.com In the context of synthesizing substituted phenols, the directing effects of the substituents are paramount. The hydroxyl (-OH) and amino (-NH₂) groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. wku.edulkouniv.ac.in Conversely, a methanesulfonyl group (-SO₂CH₃) is deactivating and directs incoming groups to the meta position. lkouniv.ac.in

These conflicting directing effects make the direct synthesis of 3-Amino-5-methanesulfonylphenol via a one-step EAS on a disubstituted precursor highly challenging. For instance, attempting to sulfonate 3-aminophenol (B1664112) would likely lead to substitution at positions ortho and para to the powerful activating groups (positions 2, 4, and 6) rather than the desired position 5. Similarly, attempting to aminate or hydroxylate a methanesulfonylbenzene derivative would be complicated by the deactivating nature of the sulfonyl group.

A theoretical EAS strategy would necessitate a multi-step sequence where the directing effects are carefully managed. For example, one could start with a precursor that allows for meta-directing substitution, install the groups, and then convert a directing group into one of the final desired functionalities. lkouniv.ac.in A practical route reported for synthesizing valuable 3-aryl anthranils from anthranils and simple arenes utilizes an EAS strategy, demonstrating the power of this approach for C-C bond formation on functionalized aromatic systems. nih.gov

Approaches Involving Directed Ortho Metalation for Functionalization

Directed ortho Metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic compounds. nih.govwikipedia.org The method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org This technique offers excellent control over regioselectivity, superseding classical EAS in many cases by providing access to substitution patterns that are otherwise difficult to obtain. cdnsciencepub.com

Common DMGs include tertiary amines, amides, and methoxy (B1213986) groups, which coordinate to the lithium reagent and direct deprotonation to the adjacent position. wikipedia.org A high-yield procedure has been developed for the ortho-substitution of phenols by first protecting the hydroxyl group as an O-aryl carbamate, which then acts as the DMG. cdnsciencepub.comcdnsciencepub.com

While highly effective for ortho-functionalization, DoM is not a suitable direct pathway for the synthesis of this compound due to the inherent 1,3,5-meta substitution pattern of the target molecule. DoM exclusively targets the position adjacent to the directing group. wikipedia.org However, it remains a vital tool for synthesizing a wide range of substituted phenol (B47542) analogues with ortho-substitution patterns.

Table 1: Examples of Directed Ortho Metalation (DoM) for Phenol Analogue Synthesis cdnsciencepub.comcdnsciencepub.com
Directing GroupBaseElectrophile (E+)Resulting Ortho-Substituent
O-Aryl N-isopropylcarbamaten-BuLi-TMEDAMe₃SiCl-Si(CH₃)₃
O-Aryl N-isopropylcarbamaten-BuLi-TMEDAI₂-I
O-Aryl N-isopropylcarbamaten-BuLi-TMEDAAlkyl Halides-Alkyl
O-Aryl N-isopropylcarbamaten-BuLi-TMEDAAldehydes/Ketones-CH(OH)R

Multi-component Reaction Pathways to Substituted Phenols

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org This approach offers significant advantages, including atom economy, reduced reaction times, and the rapid generation of molecular complexity, making it valuable in drug discovery. frontiersin.org

Several MCRs are known for producing substituted aromatic and heterocyclic systems. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently reported, MCR strategies exist for creating substituted phenolic structures. For example, iron(III) salts can catalyze a one-pot, three-component reaction between a phenol, an aldehyde, and an alkene. nih.gov This process proceeds through an ortho-quinone methide intermediate, which undergoes a Diels-Alder reaction to yield complex benzopyrans, effectively functionalizing the original phenol starting material. nih.gov Such strategies are powerful for building libraries of phenol analogues.

Indirect Synthesis Pathways through Functional Group Interconversion

Indirect pathways involve the synthesis of a precursor molecule that is then modified through one or more functional group interconversion (FGI) steps to yield the final product. ub.edusolubilityofthings.com FGI is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's chemical properties. solubilityofthings.comorganic-chemistry.org For this compound, these routes are often more practical than direct approaches.

Reductive Amination of Nitro-Precursors

One of the most logical and common indirect syntheses involves the reduction of a corresponding nitro-substituted precursor. The synthesis would begin with a molecule like 3-nitro-5-methanesulfonylphenol. The nitro group (-NO₂) acts as a meta-director, which can facilitate the introduction of other substituents in the desired pattern during the synthesis of the precursor.

Once the nitro-precursor is obtained, the nitro group can be selectively reduced to an amino group (-NH₂). This transformation is a robust and widely used reaction in organic chemistry. youtube.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Table 2: Common Reagents for Nitro Group Reduction
Reagent SystemDescriptionReference
Fe / HCl or Acetic AcidA classic and cost-effective method using a metal in acidic medium. youtube.com
Zn / HCl or Acetic AcidAnother common metal-based reduction system. youtube.com
SnCl₂ / HClStannous chloride is an effective reducing agent for aromatic nitro groups.
H₂ / Catalyst (Pd, Pt, Ni)Catalytic hydrogenation is a clean and efficient method, though it may affect other reducible groups like alkenes.

Sulfonylation Reactions of Aminophenols

Another viable indirect route involves introducing the methanesulfonyl group onto an aminophenol precursor, such as 3-aminophenol. wikipedia.orgnih.gov This can be achieved via a sulfonylation reaction. A challenge with direct electrophilic sulfonylation on the aromatic ring of 3-aminophenol is the strong ortho- and para-directing influence of the existing -OH and -NH₂ groups, which would not favor substitution at the 5-position.

A more controlled approach is the N-sulfonylation of the amino group. A Korean patent describes a method for preparing 3-amino methanesulfonanilide where 3-nitroaniline (B104315) is first reacted with methanesulfonyl chloride in the presence of a base like N,N-dimethylaniline. google.com The resulting 3-nitro methanesulfonanilide is then isolated and the nitro group is subsequently reduced to an amino group. google.com

This two-step sequence—sulfonylation followed by reduction—provides a highly effective pathway to the target scaffold. Applying this logic to a phenolic starting material would likely involve protecting the hydroxyl group, performing the N-sulfonylation on the amino group, and then deprotecting the phenol if necessary.

Modifications of Related Brominated Phenols

The modification of brominated phenols represents a versatile strategy for the synthesis of highly substituted phenolic compounds. A notable approach involves a tandem ipso-hydroxylation-bromination process. nih.govrsc.orgresearchgate.net This method allows for the direct conversion of arylboronic acids into brominated phenols. nih.govrsc.orgresearchgate.net The reaction is typically mediated by an oxidant like hydrogen peroxide and a bromine source. nih.govrsc.orgresearchgate.net

This one-pot protocol is advantageous as it avoids the isolation of intermediate phenols, streamlining the synthesis. nih.govrsc.orgresearchgate.net For instance, the treatment of various arylboronic acids with hydrogen peroxide and hydrogen bromide can yield a diverse range of bromophenols. nih.gov These brominated intermediates are then ripe for further functionalization, such as cross-coupling reactions, to introduce additional substituents onto the aromatic ring. nih.govrsc.orgresearchgate.net

The reaction conditions for these modifications are often mild, and the process can be highly efficient. nih.govrsc.orgresearchgate.net The selectivity of bromination, particularly para-bromination with respect to the hydroxyl group, can be achieved with high precision. researchgate.netplu.mx For example, bromoperoxidase-catalyzed oxidations of phenols have demonstrated selective para-bromination. researchgate.netplu.mx In some cases, dioxane dibromide has been used for the polybromination of aromatic derivatives. researchgate.net

Palladium-Catalyzed Reactions for Amino- and Sulfonyl-Substituted Aromatics

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of amino and sulfonyl groups onto aromatic rings, offering a direct route to compounds like this compound.

Amination: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. youtube.com The use of bulky phosphine (B1218219) ligands is often crucial for generating reactive, coordinatively unsaturated palladium(0) complexes that facilitate the catalytic cycle. youtube.com These reactions are generally performed in non-polar aprotic solvents such as toluene. youtube.com Palladium-catalyzed amination has been successfully applied to a wide variety of aryl sulfides and anilines, yielding diarylamines. nih.gov

Sulfonylation: Palladium catalysis also enables the formation of carbon-sulfur bonds, specifically for the synthesis of arylsulfones. One approach involves the reaction of arylsulfonyl chlorides with arylboronic acids. nih.gov This method is notable for its ability to tolerate a wide range of functional groups and for its regioselectivity, allowing for substitution patterns that are not accessible through traditional electrophilic aromatic substitution. nih.gov A proposed catalytic cycle involves the insertion of palladium(0) into the sulfur-oxygen bond of the sulfonyl chloride, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the arylsulfone. nih.gov More recent developments include the palladium-catalyzed site-selective C-H sulfonylation using aryl thianthrenium salts, providing a reliable method for synthesizing diarylsulfones. acs.org

Table 1: Comparison of Palladium-Catalyzed Reactions
Reaction TypeKey ReagentsCatalyst SystemTypical SolventsKey Advantages
Amination (Buchwald-Hartwig)Aryl Halide/Triflate, AminePalladium Precatalyst, Bulky Phosphine Ligand, BaseToluene, EthersBroad substrate scope, formation of C-N bonds. youtube.com
SulfonylationArylsulfonyl Chloride, Arylboronic AcidPalladium Catalyst-High functional group tolerance, regioselective C-S bond formation. nih.gov
C-H SulfonylationArene, Sodium SulfinatesPalladium Catalyst, Aryl Thianthrenium Salts-Site-selective, efficient synthesis of diarylsulfones. acs.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, aiming to reduce environmental impact through the use of safer solvents, catalytic processes, and energy-efficient techniques. numberanalytics.com

Solvent-Free or Aqueous Media Synthesis

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Mechanochemical methods, where reactions are induced by mechanical grinding, offer a solvent-free alternative. For instance, the synthesis of acetaminophen (B1664979) has been achieved by grinding 4-aminophenol (B1666318) and acetic anhydride (B1165640) together, eliminating the need for a solvent and catalyst. google.comwahalengineers.com This approach can lead to higher yields, shorter reaction times, and improved green metrics. wahalengineers.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts and reaction conditions that favor reactivity in aqueous media is an active area of research. numberanalytics.com For example, the Suzuki-Miyaura coupling of phenols has been demonstrated in water using a recyclable palladium catalyst. numberanalytics.com The synthesis of phenols from arylboronic acids has also been achieved in water at room temperature with excellent yields. organic-chemistry.org

Catalytic Approaches for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. mdpi.comresearchgate.net

The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. bcrec.id For example, a CuO-nanoleaf/γ-Al2O3 catalyst has been used for the reduction of p-nitrophenol to p-aminophenol, demonstrating high conversion rates and the potential for catalyst reuse. bcrec.id Similarly, the use of H-clinoptilolite, a type of zeolite, has been shown to be an effective heterogeneous catalyst for the synthesis of acetaminophen. researchgate.netjuniperpublishers.com

Homogeneous catalysts also play a crucial role. Numerous transition metal complexes, including those based on cobalt, nickel, copper, and iron, have been investigated for the direct oxidation of benzene (B151609) to phenol. mdpi.com The goal is to achieve high conversion and selectivity in a single step, providing a more environmentally benign alternative to traditional multi-step processes. dntb.gov.uamdpi.comresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reaction speed, yield, and product purity. cem.comacs.orgyoutube.comyoutube.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to just minutes. youtube.comyoutube.com This can also lead to higher yields and cleaner reactions with fewer byproducts. youtube.comyoutube.com

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds, nucleophilic aromatic substitutions, and the acylation of alcohols and phenols. youtube.comacs.org For example, the microwave-assisted acylation of phenols using acetic anhydride can be achieved without a catalyst, tolerates a variety of functional groups, and provides excellent yields. acs.org The synthesis of acetaminophen from 4-nitrophenol (B140041) has also been demonstrated using microwave irradiation in a two-step process. cem.com Furthermore, microwave-assisted methods can often be performed with smaller volumes of solvent or even under solvent-free conditions, further enhancing their green credentials. youtube.com

Table 2: Green Chemistry Approaches in Phenol Synthesis
ApproachTechnique/MethodKey AdvantagesExample Application
Solvent-Free/Aqueous MediaMechanochemical SynthesisEliminates solvent, reduces waste, can be catalyst-free. google.comwahalengineers.comSolvent-free synthesis of acetaminophen. google.comwahalengineers.com
Aqueous SynthesisNon-toxic, non-flammable solvent, abundant. numberanalytics.comPalladium-catalyzed Suzuki-Miyaura coupling of phenols in water. numberanalytics.com
Catalytic ApproachesHeterogeneous CatalysisEasy separation and recycling of catalyst. bcrec.idReduction of p-nitrophenol using a CuO-nanoleaf/γ-Al2O3 catalyst. bcrec.id
Homogeneous CatalysisHigh activity and selectivity. mdpi.comDirect oxidation of benzene to phenol using transition metal complexes. mdpi.com
Energy-Efficient MethodsMicrowave-Assisted SynthesisRapid reaction times, higher yields, reduced solvent use. youtube.comyoutube.comMicrowave-assisted acylation of phenols. acs.org

Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Methanesulfonylphenol

Reactivity of the Amino Group

The primary amino group in 3-Amino-5-methanesulfonylphenol is a versatile nucleophile and a key site for a variety of chemical transformations. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the meta-positioned methanesulfonyl group.

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. The methanesulfonyl group on this compound, being a potent electron-withdrawing group, can facilitate SNAr reactions, especially if a good leaving group is present on the ring. However, the amino group itself is more likely to act as a nucleophile in other contexts rather than being displaced. In reactions involving di- or tri-substituted benzenes containing other leaving groups, the amino group's nucleophilicity would be a critical factor.

No specific experimental data for nucleophilic aromatic substitution reactions directly on this compound were found in the reviewed literature. The discussion is based on general principles of SNAr reactions.

The primary amino group of this compound readily reacts with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org The general mechanism for imine formation involves the formation of a carbinolamine intermediate which then eliminates water to form the C=N double bond. researchgate.net

The formation of enamines from primary amines is less common as the tautomeric imine form is generally more stable. Enamines are more readily formed from secondary amines. researchgate.net

Reactant 1Reactant 2Product TypeGeneral Conditions
Primary Amine (e.g., this compound)Aldehyde or KetoneImine (Schiff Base)Acid or base catalysis, often with removal of water
Secondary AmineAldehyde or KetoneEnamineAcid catalysis, removal of water

This table presents generalized reactions for the formation of imines and enamines.

Research on related aminophenols has demonstrated the successful synthesis of various imine derivatives, which often exhibit interesting biological activities. researchgate.net

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis.

These diazonium salts are excellent electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, usually at the para position to the activating group. researchgate.net

Diazonium Salt Derived FromCoupling AgentProduct Type
This compoundPhenol (B47542)Azo-coupled phenol derivative
This compoundAniline (B41778)Azo-coupled aniline derivative
This compoundβ-NaphtholAzo-coupled naphthol derivative

This table illustrates potential azo coupling reactions of diazotized this compound.

The specific conditions for diazotization and coupling, such as pH and temperature, are crucial for achieving good yields and preventing side reactions, like the hydrolysis of the diazonium salt to a phenol. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound. It can act as a nucleophile, an acid, and can direct electrophilic aromatic substitution. Its reactivity is influenced by the electronic effects of the other ring substituents.

The phenolic hydroxyl group can be readily alkylated to form ethers (O-alkylation) or acylated to form esters (O-acylation).

O-Alkylation typically involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or another alkylating agent in a nucleophilic substitution reaction. researchgate.netrsc.org Various catalysts, including phase-transfer catalysts and metal-based systems, can be employed to facilitate this reaction. rsc.org

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or a catalyst. lew.ro The base neutralizes the acidic byproduct (e.g., HCl) and can also activate the phenol by converting it to the phenoxide. lew.ro Phase-transfer catalysis has been shown to be an efficient method for the O-acylation of phenols. lew.roingentaconnect.com

Reaction TypeReagentsProduct
O-AlkylationThis compound, Alkyl halide, BaseAlkyl aryl ether
O-AcylationThis compound, Acyl chloride/anhydride, Base/CatalystAryl ester

This table provides a general overview of O-alkylation and O-acylation reactions of phenols.

The competition between O-alkylation/acylation and reaction at the amino group can be a factor, and selective reaction conditions may be required to favor one over the other.

Phenols, including aminophenols, are susceptible to oxidation. The oxidation of aminophenols can be complex, leading to a variety of products, including quinone-imines and polymeric materials. rsc.orgresearchgate.net The presence of the amino group can influence the oxidation pathway. For instance, the oxidation of o-aminophenols can lead to the formation of phenoxazinone structures. nih.gov The oxidation of p-aminophenol has been shown to proceed via a p-aminophenoxy radical to form polymeric products. researchgate.net

The methanesulfonyl group, being electron-withdrawing, may influence the oxidation potential of the phenolic ring. The specific oxidation products of this compound would depend on the oxidizing agent and the reaction conditions. Studies on related N-allyl-2-aminophenols have shown that the reaction pathway can be switched between different oxidative cyclizations depending on the presence of a catalyst. unimi.itacs.org

No specific experimental data on the oxidation of this compound was found in the reviewed literature. The discussion is based on the known oxidation behavior of related aminophenols.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The general reaction scheme involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration.

The reactivity of the carbonyl compound plays a significant role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing methanesulfonyl group can influence the nucleophilicity of the amino group, potentially modulating the reaction rate compared to simpler aminophenols.

Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds

Carbonyl CompoundProductReaction Conditions
BenzaldehydeN-(3-hydroxy-5-(methylsulfonyl)phenyl)benzylideneamineEthanolic solution, reflux
AcetoneN-(3-hydroxy-5-(methylsulfonyl)phenyl)propan-2-imineMethanol, room temperature
CyclohexanoneN-(3-hydroxy-5-(methylsulfonyl)phenyl)cyclohexylideneamineToluene, Dean-Stark trap

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (CH₃SO₂) group is a powerful modulator of the chemical properties of the aromatic ring to which it is attached. Its influence stems from its strong electron-withdrawing nature and its potential to participate in various reactions.

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate a partial positive charge. wikipedia.org This strong inductive and resonance electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution reactions. libretexts.org The electron density of the benzene (B151609) ring is significantly reduced, making it less susceptible to attack by electrophiles. libretexts.orgaklectures.com The deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position, although the presence of the activating amino and hydroxyl groups complicates the regioselectivity of such reactions.

Conversely, the electron-withdrawing character of the methanesulfonyl group increases the acidity of the phenolic proton, making the hydroxyl group more prone to deprotonation.

In certain contexts, sulfone groups can facilitate elimination reactions. wikipedia.orgorganicreactions.org While not a primary reaction pathway for an aromatic sulfone like in this compound itself, derivatives where a suitable leaving group is present on a carbon atom beta to the sulfonyl group can undergo elimination. wikipedia.org This is a key principle in reactions like the Julia olefination, where a β-hydroxy sulfone is converted to an alkene. organicreactions.org For this compound, this would require prior modification of the molecule to introduce the necessary functionality.

The sulfonyl group is generally stable and resistant to reduction. However, under specific and often harsh reductive conditions, the carbon-sulfur bond can be cleaved. wikipedia.orgorganicreactions.org This process, known as desulfonylation, can be achieved using various reducing agents, including active metals like sodium amalgam or samarium(II) iodide, and transition metal complexes. wikipedia.org The choice of reducing agent and reaction conditions determines the outcome, which can range from replacement of the sulfonyl group with a hydrogen atom to more complex transformations. researchgate.net The reduction of aryl sulfonyl chlorides to aryl thiols has also been reported using reagents like triphenylphosphine. organic-chemistry.org More recent methods have also explored the copper-catalyzed synthesis of masked (hetero)aryl sulfinates which can then be converted to a variety of sulfonyl-containing functional groups. nih.govacs.org

Table 2: Potential Reduction Products of this compound Derivatives

Starting Material DerivativeReducing AgentPotential Product
This compoundSamarium(II) iodide3-Aminophenol (B1664112)
N-protected this compoundRaney NickelN-protected 3-Aminophenol

Intermolecular and Intramolecular Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

The progress and mechanism of reactions involving this compound can be monitored and elucidated using a combination of spectroscopic and kinetic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the disappearance of starting materials and the appearance of products. Changes in chemical shifts of the aromatic protons and carbons can provide insights into the electronic changes occurring during the reaction.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the amino (N-H stretching), hydroxyl (O-H stretching), and sulfonyl (S=O stretching) groups can be monitored to follow the course of a reaction. For instance, in a condensation reaction, the disappearance of the N-H and C=O bands and the appearance of a C=N band would be indicative of Schiff base formation.

Mass Spectrometry (MS): MS is used to determine the molecular weight of intermediates and products, confirming the expected transformations.

Kinetic Methods:

By monitoring the concentration of reactants or products over time, typically using spectroscopic methods like UV-Vis spectrophotometry, the rate law and rate constants for a reaction can be determined. nih.gov This information provides quantitative insights into the reaction mechanism, including the identification of the rate-determining step. For example, kinetic studies of condensation reactions can reveal whether the initial nucleophilic attack or the subsequent dehydration is the slower step under specific conditions.

Through the careful application of these analytical techniques, a detailed picture of the reaction pathways of this compound can be constructed, enabling a deeper understanding of its chemical reactivity.

Role of Catalysis in Directing Selectivity and Yield

The synthesis of substituted aminophenols often relies on transition metal catalysis to achieve desired regioselectivity and high yields, which are challenging to obtain through classical electrophilic substitution reactions due to the ortho/para directing nature of both amino and hydroxyl groups. mdpi.com For derivatives of the m-aminophenol scaffold, copper-catalyzed reactions have proven particularly effective.

Research into the synthesis of m-aminophenol derivatives demonstrates the crucial role of copper catalysts in directing cascade reactions. For instance, Cu-catalyzed reactions involving N-alkoxy-2-methylanilines and alcohols can produce meta-aminophenol derivatives in good to high yields. mdpi.com These reactions proceed through a sequence involving a researchgate.netmdpi.com-rearrangement and an oxa-Michael addition. mdpi.com The choice of catalyst and reaction conditions is paramount in controlling the reaction pathway and suppressing the formation of byproducts. mdpi.com

In a typical system, a cationic copper catalyst, generated in situ from precursors like IPrCuBr and AgSbF₆, facilitates the rearrangement of an alkoxy group to form a key ortho-quinol imine intermediate. mdpi.com The subsequent nucleophilic attack by an alcohol and aromatization leads to the final m-aminophenol product. mdpi.com The selectivity of this process can be significantly influenced by substituents on the aniline ring. For example, a fluorine atom at the para-position has been shown to suppress the formation of undesired domino researchgate.netmdpi.com/ mdpi.comresearchgate.net-rearrangement byproducts. mdpi.com

The following table summarizes the effect of substituents on the yield of Cu-catalyzed synthesis of various m-aminophenol derivatives, illustrating the catalyst's role in navigating complex reaction landscapes.

Table 1: Effect of Catalyst and Substituents on the Synthesis of meta-Aminophenol Derivatives

Entry Starting Substrate (Substituent) Catalyst System Product Yield (%) Source
1 p-Chloro IPrCuBr / AgSbF₆ 3-(Methoxy)-4-chloroaniline 75% mdpi.com
2 p-Bromo IPrCuBr / AgSbF₆ (20 mol%) 3-(Methoxy)-4-bromoaniline 65% mdpi.com
3 p-Iodo IPrCuBr / AgSbF₆ 3-(Methoxy)-4-iodoaniline 51% mdpi.com
4 p-Alkynyl IPrCuBr / AgSbF₆ 3-(Methoxy)-4-(phenylethynyl)aniline 61% mdpi.com

This data is based on the synthesis of related meta-aminophenol derivatives, as specific catalytic yield data for this compound was not found in the reviewed literature.

Ullmann-type coupling reactions, also frequently catalyzed by copper (e.g., CuI), are another key strategy for synthesizing diaryl ethers, including those with a m-aminophenol core. mdpi.com The choice of ligands, such as picolinic acid or N,N-dimethylglycine hydrochloride, can be critical in promoting these reactions and achieving good yields. mdpi.com

Investigation of Tautomerism and Isomerization Processes

Tautomerism and isomerization are fundamental processes that can influence the reactivity and structure of molecules like this compound.

Tautomerism: Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For this compound, several tautomeric forms could theoretically exist, although the aminophenol form is expected to be the most stable under normal conditions.

Amino-Imino Tautomerism: The amino group (-NH₂) can potentially exist in equilibrium with an imino form (=NH). This type of tautomerism is common in heterocyclic systems and can be influenced by solvent and substitution. researchgate.net

Phenol-Keto Tautomerism: The phenol ring can exhibit tautomerism to form a non-aromatic cyclohexadienone. However, this equilibrium heavily favors the aromatic phenol form due to the significant stability of the aromatic ring.

While specific studies on the tautomeric equilibria of this compound are not available, research on related structures like 3(5)-amino-5(3)-arylpyrazoles shows that the position of the tautomeric equilibrium can be determined using NMR spectroscopy and is influenced by substituents. researchgate.net Computational studies on these related compounds have found that the 3-amino tautomer is often energetically favored over the 5-amino tautomer. researchgate.net Such findings highlight that the relative stability of tautomers is a delicate balance of electronic and steric factors.

Derivatization and Functionalization Strategies of 3 Amino 5 Methanesulfonylphenol

Selective Derivatization of Amino and Hydroxyl Groups

The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the aromatic ring of 3-Amino-5-methanesulfonylphenol necessitates careful control of reaction conditions to achieve selective derivatization. The relative reactivity of these groups can be modulated by factors such as pH, solvent, and the choice of reagents and protecting groups.

Alkylation Strategies at Nitrogen and Oxygen Centers

Alkylation of this compound can lead to N-alkyl, O-alkyl, or N,O-dialkyl derivatives. Achieving selectivity is a significant synthetic challenge. Direct alkylation with alkyl halides often results in a mixture of products due to the comparable nucleophilicity of the amino and phenoxide ions under basic conditions.

N-Alkylation: Selective mono-N-alkylation can be challenging due to the potential for over-alkylation to form the di-N-alkyl derivative and competing O-alkylation. One strategy to favor N-alkylation is to perform the reaction under conditions where the phenoxide is not significantly formed, for instance, by using a weaker base. A more controlled approach involves a two-step process of reductive amination. This would involve the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with a selective reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product.

O-Alkylation: For selective O-alkylation, the amino group is typically protected first. For example, the amino group can be converted to an amide, which is less nucleophilic, allowing the subsequent alkylation to occur at the phenolic oxygen. The protecting group can then be removed to yield the O-alkylated aminophenol.

Alkylation StrategyTarget GroupKey StepsProduct
Direct AlkylationN and OReaction with alkyl halide in the presence of a base.Mixture of N-alkyl, O-alkyl, and N,O-dialkyl derivatives.
Reductive AminationN1. Reaction with aldehyde/ketone. 2. Reduction of the imine.N-Alkyl-3-amino-5-methanesulfonylphenol.
Protection-Alkylation-DeprotectionO1. Protection of the amino group. 2. Alkylation of the hydroxyl group. 3. Deprotection of the amino group.3-(Alkyloxy)aniline derivative.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The formation of Schiff bases is a versatile method for the temporary protection of the amino group, as the imine bond can be easily cleaved by hydrolysis. Furthermore, the resulting imines are valuable intermediates in their own right and can be used in various synthetic transformations, including reduction to secondary amines (as in reductive amination) or as ligands for the formation of metal complexes. The electronic properties of the methanesulfonyl group can influence the stability and reactivity of the resulting Schiff base.

Derivatization for Conjugation and Bioconjugation

The functional groups of this compound make it a suitable candidate for incorporation into larger molecular architectures, including advanced materials and bioconjugates.

Linker Attachment for Advanced Material Synthesis

The amino and hydroxyl groups provide convenient handles for the attachment of linkers, which can then be used to polymerize or graft the molecule onto surfaces or into polymer matrices. For instance, the amino group can be reacted with a bifunctional linker containing an isocyanate or an activated ester to form a stable urea (B33335) or amide bond, respectively. The other end of the linker can then be used for further reactions. Similarly, the hydroxyl group can be derivatized to an ether or ester with a linker molecule. The robust methanesulfonyl group is expected to be stable under many polymerization conditions and can impart specific properties, such as polarity and thermal stability, to the resulting material.

Strategies for Peptide and Protein Modification

The reactivity of the amino and hydroxyl groups of this compound allows for its potential use in the modification of peptides and proteins. The amino group can be acylated by the carboxylic acid of an amino acid or a peptide, forming a stable amide bond. This could be achieved using standard peptide coupling reagents. Such modifications can be used to introduce the unique electronic and structural features of the this compound moiety into a peptide sequence, potentially influencing its conformation, stability, and biological activity.

Derivatization for Sensor Applications

The inherent chemical functionalities of this compound, namely the amino and hydroxyl groups, position it as a valuable scaffold for the development of chemosensors. While direct research on this specific compound for sensor applications is not extensively documented in the provided results, the principles of derivatizing similar aminophenol structures offer a clear path for its potential use.

Derivatization would typically involve modifying the amino or hydroxyl groups to introduce a recognition element and a signaling unit. For instance, the amino group can be converted into an amide, sulfonamide, or a Schiff base. These reactions can attach a specific binding site for an analyte of interest. The signaling mechanism could be a change in fluorescence, color, or electrochemical properties upon binding of the target analyte.

The methanesulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring, potentially enhancing the sensitivity of a sensor by modulating the pKa of the phenolic proton or the redox potential of the molecule. This intrinsic property makes this compound an intriguing, albeit currently underexplored, platform for sensor design.

Synthesis of Complex Architectures utilizing this compound as a Building Block

The reactive nature of the amino and hydroxyl groups on this compound makes it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds, polymers, and bioactive scaffolds.

Heterocyclic Compound Formation (e.g., Pyridazines, Triazoles, Isoxazoles, Furazans)

The amino group of this compound is a key functional handle for the construction of various nitrogen-containing heterocycles.

Pyridazines: The synthesis of pyridazine (B1198779) derivatives often involves the condensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound. scielo.org.zaorganic-chemistry.org While direct synthesis from this compound isn't detailed, its amino group could be diazotized and coupled with active methylene (B1212753) compounds to form precursors for pyridazine synthesis. A general approach involves a one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine hydrate. scielo.org.za The resulting 3-amino-5-arylpyridazine-4-carbonitriles showcase the versatility of this synthetic strategy. scielo.org.za Pyridazine derivatives are of significant interest due to their wide range of biological activities. nih.govliberty.edu

Triazoles: 3-Amino-1,2,4-triazoles can be synthesized through various routes. nih.govrsc.org A common method involves the reaction of aminoguanidine (B1677879) with carboxylic acids or their derivatives. The amino group of this compound could be transformed into a functional group that can react with aminoguanidine or other triazole precursors. For instance, it could be acylated and then cyclized. The synthesis of 5-amino-1,2,3-triazoles can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction of 5-amino or 5-halo-1,2,3-triazoles with appropriate partners. mdpi.com Another approach involves a transition-metal-free reaction of carbodiimides with diazo compounds. rsc.org

Isoxazoles: The synthesis of isoxazoles often proceeds via the reaction of hydroxylamine (B1172632) with α,β-unsaturated ketones or alkynes. nih.govmdpi.com The phenolic hydroxyl group and the amino group of this compound could be modified to generate such precursors. For example, the phenol (B47542) could undergo a Claisen condensation followed by reaction with hydroxylamine. A variety of methods exist for the synthesis of 3,5-disubstituted isoxazoles, including one-pot copper(I)-catalyzed procedures and reactions using ionic liquids. nih.gov A two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has also been described, involving the reaction of 3-bromoisoxazolines with amines followed by oxidation. researchgate.net

Furazans: Furazan (B8792606) derivatives, also known as 1,2,5-oxadiazoles, are typically synthesized from α-dioximes. The core structure of this compound does not lend itself to direct conversion to a furazan. However, it could be used to introduce functional groups onto a pre-existing furazan ring. For instance, the amino group could be used to form an amide linkage with a furazan carboxylic acid. The synthesis of energetic compounds based on furazan structures often involves the transformation of amino groups on the furazan ring. researchgate.netnih.govrsc.org

Table 1: Heterocyclic Synthesis Strategies

Heterocycle General Synthetic Approach Potential Role of this compound
Pyridazine Condensation of hydrazine with 1,4-dicarbonyl compounds. scielo.org.zaorganic-chemistry.org The amino group can be modified to create a suitable precursor.
Triazole Reaction of aminoguanidine with carboxylic acid derivatives. nih.govrsc.org The amino group can be acylated and then cyclized.
Isoxazole (B147169) Reaction of hydroxylamine with α,β-unsaturated ketones or alkynes. nih.govmdpi.com The phenolic hydroxyl or amino group can be modified to form precursors.
Furazan Cyclization of α-dioximes. researchgate.netnih.gov Can be used to functionalize a pre-existing furazan ring via its amino group.

Construction of Polymers and Macromolecular Structures

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable monomer for polymerization reactions.

Poly(amino phenol)s: The polymerization of aminophenols can lead to the formation of electroactive polymers. researchgate.net The relative positions of the amino and hydroxyl groups are crucial in determining the electrochemical properties of the resulting polymer. researchgate.net Oxidative chemical polymerization in an acidic medium is a common method for synthesizing poly(amino phenol)s. researchgate.net The presence of the methanesulfonyl group in this compound would likely impart unique solubility and electronic properties to the resulting polymer.

Polyimides: While not directly an aminophenol, the amino group of this compound could be utilized in the synthesis of polyimides. Polyimides are known for their excellent thermal stability. researchgate.net The synthesis typically involves the reaction of a diamine with a dianhydride. This compound could be derivatized to form a diamine, which could then be used in a polymerization of monomeric reactants (PMR) type polyimide synthesis. researchgate.net

Polypeptide and Amino Acid-Based Nanostructures: In the realm of biomaterials, amino acids and peptides are used to create complex nanostructures. mdpi.com While not a standard amino acid, the amino and phenolic groups of this compound could be incorporated into peptide-like structures or used to functionalize existing polypeptides, potentially leading to novel materials for biomedical applications.

Table 2: Polymerization Strategies

Polymer Type Monomer Requirements Potential Role of this compound
Poly(amino phenol) Monomer with amino and hydroxyl groups. researchgate.net Can act as a monomer in oxidative polymerization.
Polyimide Diamine and dianhydride. researchgate.net Can be derivatized to form a diamine monomer.
Polypeptide-based Structures Amino acids or peptide fragments. mdpi.com Can be incorporated into or used to functionalize peptide chains.

Synthesis of Bioactive Scaffolds and Chemical Probes

The structural motifs present in this compound are found in various biologically active molecules, making it an attractive starting point for the synthesis of novel bioactive scaffolds and chemical probes.

Bioactive Scaffolds: The aminophenol core is a privileged structure in medicinal chemistry. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for the development of antimicrobial agents. nih.gov The synthesis of various heterocyclic systems with potential biological activity often utilizes amino-functionalized starting materials. nih.govmdpi.com The unique substitution pattern of this compound, with the electron-withdrawing methanesulfonyl group, could lead to compounds with novel pharmacological profiles. For example, isoxazole derivatives have shown a wide range of biological activities, and the synthesis of 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides has been reported to yield immunologically active compounds. nih.gov

Chemical Probes: Chemical probes are essential tools for studying biological systems. nih.gov The ability to derivatize this compound at its amino and hydroxyl groups allows for the attachment of reporter groups, such as fluorophores or affinity tags. This would enable the creation of probes to investigate specific biological targets or pathways. The methanesulfonyl group could also serve as a recognition element or influence the probe's interaction with its target.

Computational and Theoretical Investigations of 3 Amino 5 Methanesulfonylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.

For analogs of 3-Amino-5-methanesulfonylphenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine key ground state properties. These include:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For a substituted phenol (B47542), this would reveal the orientation of the amino and methanesulfonyl groups relative to the phenyl ring and each other.

Electronic Properties: Important electronic descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Dipole Moment and Charge Distribution: DFT can map the distribution of electron density across the molecule, identifying electron-rich and electron-poor regions. This is critical for understanding intermolecular interactions. The amino group is expected to be an electron-donating group, while the methanesulfonyl group is a strong electron-withdrawing group, creating a significant dipole moment.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations.

Table 1: Predicted Ground State Properties of a Representative Aminosulfonylphenol Analog

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVReflects chemical stability and reactivity.
Dipole Moment4.8 DQuantifies the polarity of the molecule.

Note: The values in this table are illustrative and based on typical results for analogous compounds. Specific values for this compound would require dedicated calculations.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. This is particularly important for understanding a molecule's response to light, such as its UV-Visible absorption spectrum and photostability.

For a molecule like this compound, TD-DFT calculations can predict:

Electronic Transitions: The energies and intensities of electronic transitions from the ground state to various excited states. These correspond to the absorption peaks in a UV-Visible spectrum.

Nature of Transitions: TD-DFT can identify the molecular orbitals involved in each electronic transition (e.g., π → π* or n → π*), providing insight into the redistribution of electron density upon excitation.

Fluorescence and Phosphorescence: While more complex, TD-DFT can provide a foundation for understanding the de-excitation pathways of the molecule, including fluorescence and phosphorescence.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein.

Ligand-Protein Interaction Predictions

Molecular docking simulations place a ligand into the binding site of a protein and score the potential interactions. This is a cornerstone of modern drug discovery. For a compound like this compound, docking studies could be used to predict its binding affinity and mode of interaction with various protein targets.

The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Defining the binding site or active site on the protein.

Generating multiple possible binding poses of the ligand within the site.

Using a scoring function to rank the poses based on predicted binding energy.

The amino and hydroxyl groups of the phenol ring, along with the sulfonyl group, can participate in various non-covalent interactions, including:

Hydrogen Bonds: The -NH2, -OH, and -SO2- groups can act as hydrogen bond donors or acceptors.

Electrostatic Interactions: The polar nature of the molecule will influence its interaction with charged or polar residues in the binding site.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction TypePotential Protein Residue Partner
Amino Group (-NH2)Hydrogen Bond DonorAspartate, Glutamate, Serine
Hydroxyl Group (-OH)Hydrogen Bond Donor/AcceptorHistidine, Asparagine, Threonine
Methanesulfonyl Group (-SO2-)Hydrogen Bond AcceptorArginine, Lysine, Serine
Phenyl Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Leucine

Conformational Analysis and Energy Landscapes

A molecule is not static; its rotatable bonds allow it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. This creates an energy landscape that reveals the molecule's flexibility.

For this compound, the key rotatable bonds would be between the phenyl ring and the amino and methanesulfonyl groups. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis is crucial because the biologically active conformation of a ligand is often a low-energy, stable conformer. Understanding the conformational preferences is vital for designing molecules that fit optimally into a protein's binding site.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of this compound, computational studies could investigate various synthetic routes. For example, they could model the sulfonation of an aminophenol or the reduction of a nitrophenol derivative. By calculating the energies of the species along the reaction coordinate, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and, therefore, the reaction rate.

Transition state analysis involves:

Locating the Transition State Structure: This is a first-order saddle point on the potential energy surface.

Frequency Analysis: A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

Such studies provide invaluable insights into reaction feasibility, selectivity, and potential byproducts, guiding the optimization of synthetic procedures in the laboratory.

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Advanced Analytical Characterization Techniques for 3 Amino 5 Methanesulfonylphenol and Its Derivatives

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Amino-5-methanesulfonylphenol, offering precise mass determination and detailed fragmentation analysis. nih.govnih.gov This capability allows for the unambiguous identification of the compound and its derivatives, even in complex matrices. nih.gov

Under techniques like electrospray ionization (ESI), the molecule can be protonated, and its subsequent fragmentation can be studied using tandem mass spectrometry (MS/MS). nih.govnih.gov The fragmentation patterns provide a wealth of structural information. For instance, common fragmentation pathways for related amino compounds involve the loss of small neutral molecules such as water and carbon monoxide. unito.itresearchgate.net By analyzing the masses of the fragment ions with high accuracy, it is possible to deduce the elemental composition of each fragment, which helps in piecing together the structure of the parent molecule. nih.gov In-source fragmentation and pseudo-MS³ experiments can further aid in elucidating complex fragmentation pathways. unito.it

Key HRMS Data for this compound:

ParameterDescription
Accurate Mass Provides the exact mass of the molecular ion, allowing for the determination of its elemental formula.
Isotopic Pattern The relative abundance of isotopic peaks (e.g., from ¹³C, ¹⁵N, ³⁴S) confirms the elemental composition.
Fragmentation Pathway Collision-induced dissociation (CID) of the protonated molecule reveals characteristic neutral losses and fragment ions, providing structural insights.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in both solution and solid states.

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals in the molecule. nih.gov

¹H NMR provides information on the chemical environment and number of different types of protons.

¹³C NMR reveals the number and types of carbon atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for establishing connectivity within aliphatic chains or aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments of the molecule. sdsu.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in determining the three-dimensional structure and conformation.

Illustrative NMR Data Interpretation for Aromatic Region:

TechniqueInformation Gained for this compound
¹H NMR Chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR Chemical shifts of the aromatic carbons.
COSY Correlations between adjacent aromatic protons.
HSQC Direct correlation of each aromatic proton to its attached carbon.
HMBC Correlations from aromatic protons to neighboring carbons, including the carbon bearing the methanesulfonyl group and the amino group.

Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its crystalline or amorphous solid forms. pnnl.govrsc.org It provides information that is often inaccessible by solution-state NMR or other techniques. pnnl.govresearchgate.net By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. nih.gov

ssNMR can be used to:

Determine the three-dimensional structure of the molecule in the solid state. pnnl.gov

Characterize the crystalline packing and intermolecular interactions.

Study the dynamics of the molecule within the solid lattice. nih.gov

Analyze different polymorphic forms of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule. mdpi.comhoriba.com These techniques are complementary and are used to identify the functional groups present in this compound and to gain insights into its conformational properties. horiba.com

The key functional groups in this compound give rise to characteristic absorption bands in the IR and Raman spectra.

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300-3500
Hydroxyl (O-H)Stretching3200-3600 (broad)
Aromatic (C-H)Stretching3000-3100
Aromatic (C=C)Stretching1400-1600
Methanesulfonyl (S=O)Asymmetric & Symmetric Stretching~1350 and ~1150
C-NStretching1250-1350
C-SStretching600-800

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic coordinates can be determined. nih.govmdpi.com

This technique provides unambiguous information on:

Bond lengths and angles. growingscience.com

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. iisc.ac.in

The resulting crystal structure provides a fundamental understanding of the molecule's solid-state properties. growingscience.comweizmann.ac.il

Chromatographic Methods with Advanced Detection

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and quantification of this compound from reaction mixtures, impurities, and its derivatives. When coupled with advanced detectors like mass spectrometers (LC-MS, GC-MS) or diode array detectors (DAD), these methods provide a powerful tool for both qualitative and quantitative analysis.

Advanced detection methods allow for:

High Sensitivity and Selectivity: The ability to detect and quantify low levels of the compound.

Peak Purity Analysis: DAD can assess the purity of a chromatographic peak.

Structural Confirmation: Mass spectrometric detection provides molecular weight and fragmentation data for definitive identification.

High-Performance Liquid Chromatography with Diode Array Detection or Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound and its derivatives. nih.gov Coupling HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS) enhances its analytical power, allowing for both quantification and structural elucidation.

HPLC methods often involve pre-column or post-column derivatization to improve the chromatographic separation and detection of aminophenols. nih.govshimadzu.com For instance, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed to make the analytes more amenable to detection. shimadzu.com The choice of the derivatization agent and detection method depends on the specific properties of the analytes and the goals of the analysis. researchgate.net

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust method for quantifying aminophenols. The diode array detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. This allows for the determination of peak purity and the identification of compounds based on their UV-Vis spectra.

A typical HPLC-DAD method for the analysis of aminophenols might utilize a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase. nih.gov The detection wavelength can be optimized for the specific aminophenol derivative being analyzed to achieve maximum sensitivity. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For more definitive identification and structural analysis, HPLC is often coupled with a mass spectrometer. google.com HPLC-MS combines the separation capabilities of HPLC with the mass-analyzing power of MS, providing molecular weight and fragmentation information that can be used to identify unknown compounds and confirm the structure of known ones. google.comresearchgate.net

Derivatization can also be beneficial in HPLC-MS analysis. For example, derivatizing amino and phenolic hydroxyl groups can improve the hydrophobicity and basicity of the amino acids, leading to enhanced sensitivity in LC-MS/MS detection. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification in HPLC-MS methods. uni-muenchen.de

Table 1: HPLC Parameters for Aminophenol Analysis

Parameter HPLC-DAD HPLC-MS
Column C18 reversed-phase C18 reversed-phase or Porous Graphitic Carbon
Mobile Phase Acetonitrile/Buffered Aqueous Solution Acetonitrile/Water with additives (e.g., formic acid)
Detection Diode Array Detector (e.g., 230, 270, 400 nm) nih.gov Mass Spectrometer (e.g., ESI-MS/MS)
Derivatization OPA, FMOC shimadzu.com Butanolic HCl, Pentafluoropropionic anhydride (B1165640)
Key Advantages Robust quantification, peak purity analysis High sensitivity, structural elucidation, molecular weight determination google.com

Gas Chromatography-Mass Spectrometry for Volatile Derivatives

While this compound itself is not volatile, its volatile derivatives can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This technique is particularly useful for identifying and quantifying trace-level volatile impurities or for analyzing the products of derivatization reactions designed to make the analyte suitable for GC analysis. sigmaaldrich.com

The polar nature of aminophenols necessitates derivatization to increase their volatility and thermal stability for GC-MS analysis. nih.govsigmaaldrich.com Common derivatization approaches include silylation, acylation, and esterification. For instance, reacting the amino and hydroxyl groups with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can produce a volatile derivative suitable for GC-MS. sigmaaldrich.com

The GC separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. nih.gov

Table 2: GC-MS Parameters for Volatile Derivative Analysis

Parameter Typical Conditions
Derivatization Reagent MTBSTFA, MBTFA, HFBA, ECF sigmaaldrich.comresearchgate.net
Column Non-polar capillary column (e.g., TR 5-MS) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Splitless or Split
Detection Mass Spectrometer (Electron Ionization)
Key Advantages High separation efficiency for volatile compounds, sensitive detection, structural information from mass spectra nih.gov

Gel Permeation Chromatography for Polymer Characterization

When this compound is used as a monomer or a component in the synthesis of polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting macromolecules. youtube.com GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of the polymer. youtube.com

The analysis is performed by dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. youtube.com Larger molecules, which cannot enter the pores of the gel, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later. The elution volume is then correlated with the molecular weight of the polymer by using a calibration curve generated from polymer standards of known molecular weights. researchgate.net

GPC is crucial for understanding how the incorporation of this compound affects the properties of the final polymer, such as its mechanical strength and thermal stability, which are often dependent on the molecular weight and its distribution.

Table 3: GPC Parameters for Polymer Characterization

Parameter Typical Conditions
Column Porous polymer-based gels (e.g., Styragel) researchgate.net
Mobile Phase Solvent compatible with the polymer (e.g., THF, DMF, Chloroform) researchgate.net
Detector Refractive Index (RI), UV-Vis, Light Scattering
Calibration Polymer standards of known molecular weight (e.g., Polystyrene) researchgate.net
Key Information Obtained Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)

Applications in Advanced Organic and Material Chemistry

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The scaffold of 3-Amino-5-methanesulfonylphenol is of significant interest in medicinal chemistry due to the prevalence of aminophenol and sulfonamide moieties in a wide array of pharmacologically active compounds. The strategic placement of the amino, hydroxyl, and methanesulfonyl groups on the aromatic ring allows for its use as a starting material or key intermediate in the synthesis of novel therapeutic agents.

Research into analogous structures has demonstrated the potential of this chemical motif. For instance, derivatives of 3-aminophenol (B1664112) have been synthesized and evaluated for their antimicrobial activities. researchgate.netresearchgate.net The synthesis of Schiff bases from 3-aminophenol derivatives has yielded compounds with notable antibacterial and antifungal properties. researchgate.net This suggests that this compound could serve as a valuable precursor for developing new classes of antimicrobial agents.

Furthermore, the methanesulfonyl group is a common feature in many biologically active molecules. For example, various sulfonamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.gov The synthesis of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives has led to the discovery of potent inhibitors of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial targets in inflammation and pain. nih.gov These findings underscore the potential of incorporating the methanesulfonylphenol structure into drug design programs to generate novel lead compounds.

The general class of amino-substituted benzenesulfonic acids and their derivatives are recognized as important building blocks for pharmacologically active compounds. researchgate.net The ability to functionalize the amino and hydroxyl groups of this compound allows for the construction of diverse molecular libraries through techniques like diversity-oriented synthesis, which is a powerful strategy for discovering new drug candidates. nih.gov

Table 1: Examples of Biologically Active Scaffolds Related to this compound

Scaffold/Derivative Class Potential Therapeutic Application Reference
3-Aminophenol Derivatives Antimicrobial researchgate.netresearchgate.net
(Methylsulfonyl)phenyl Derivatives Anti-inflammatory (COX/LOX inhibition) nih.gov
Sulfonamides Various (Antibacterial, etc.) nih.gov

Building Block for Functional Polymers and Organic Materials

The multifunctionality of this compound makes it a promising monomer for the synthesis of functional polymers and organic materials. The amino and hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polymers with specific properties imparted by the methanesulfonyl group.

Aromatic polyamides, polyimides, and polyethers are classes of high-performance polymers known for their thermal stability and mechanical strength. researchgate.net The incorporation of monomers with functional groups, such as the sulfonyl group, can enhance properties like solubility, thermal stability, and even introduce stimuli-responsive behavior. mpg.demdpi.com For example, aromatic poly(ether imide)s synthesized from diamines have shown excellent solubility and high glass transition temperatures. researchgate.net The amino and phenol (B47542) functionalities of this compound allow it to act as a diamine or a diol equivalent in such polymerizations, potentially leading to novel materials.

The synthesis of functional polymers through methods like the Kabachnik–Fields reaction, which involves amines, highlights the utility of amino-functionalized compounds in polymer chemistry. mdpi.com These polymers can have applications in areas such as heavy metal adsorption and the development of smart hydrogels. mdpi.com The presence of the polar methanesulfonyl group in polymers derived from this compound could be exploited for applications requiring specific interactions, such as in membranes or separation technologies.

In the field of organic electronics, meta-substituted phenol derivatives have been utilized in the fabrication of Organic Light-Emitting Devices (OLEDs). mdpi.com The specific electronic properties conferred by the substituent groups are crucial for device performance. The electron-withdrawing nature of the methanesulfonyl group, combined with the electron-donating amino group, could lead to interesting photophysical properties in materials derived from this compound, making it a candidate for investigation in novel organic electronic materials.

Table 2: Potential Polymer and Material Applications

Polymer/Material Type Potential Application Key Functional Groups
Aromatic Polyimides/Polyamides High-performance plastics, membranes Amino, Hydroxyl
Functional Hydrogels Smart materials, drug delivery Amino

Role in Catalyst Design and Ligand Synthesis

The design of ligands is central to the development of transition-metal catalysts, which are indispensable tools in modern organic synthesis. beilstein-journals.org The structure of this compound, with its multiple coordination sites (amino and hydroxyl groups), makes it an attractive scaffold for the synthesis of novel ligands.

The amino group can be readily modified to create a variety of ligand types, including Schiff bases, amides, and phosphine-amines. These ligands can then be complexed with various metals to form catalysts for a range of chemical transformations. For instance, amino-pyridine derivatives have been successfully used as ligands in adenosine (B11128) receptor targeting, demonstrating the utility of the amino-aromatic scaffold in creating specific molecular recognition tools. nih.gov

The hydroxyl group can also act as a coordination site, or it can be derivatized to tune the electronic and steric properties of the resulting ligand. The methanesulfonyl group, while not typically a primary coordination site, can exert a significant electronic influence on the aromatic ring, thereby modulating the properties of the metal center in a catalytic complex. This can impact the catalyst's activity, selectivity, and stability.

The synthesis of imidazopyridines, often facilitated by transition-metal catalysis, showcases the importance of tailored ligands in achieving high efficiency and selectivity. beilstein-journals.org The development of new ligands based on the this compound framework could lead to novel catalysts with improved performance in reactions such as cross-coupling, amination, and hydrogenation.

Development of Chemical Probes and Sensing Elements

Chemical probes and sensors are essential tools for detecting and quantifying specific analytes in complex environments, including biological systems. The functional groups of this compound provide handles for its incorporation into sensing platforms.

The amino group is particularly useful for conjugation to other molecules, such as fluorophores or nanoparticles, to create fluorescent or colorimetric probes. researchgate.net The reactivity of the amino group allows for its covalent attachment to surfaces, which is a key step in the fabrication of many types of sensors. For example, amino-functionalized aromatic compounds have been used to construct surface-enhanced Raman scattering (SERS)-based sensors. nih.gov

The development of sensors based on conducting polymers is another area where derivatives of this compound could be valuable. mdpi.com The electropolymerization of aniline (B41778) and phenol derivatives is a common method for creating sensor films. The methanesulfonyl group would be expected to influence the electronic properties and selectivity of such a polymer film. Nanomaterial-based sensors also offer a promising avenue, where the compound could be used to functionalize nanoparticles for the selective detection of various analytes. mdpi.com

The design of chemical probes often involves creating molecules that can selectively interact with a biological target. rockefeller.edu The specific arrangement of functional groups on the this compound ring could be exploited to design probes with high affinity and selectivity for particular enzymes or receptors.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Aminophenol
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one
3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid
3-amino-5-mercapto-1,2,4-triazole
3,4,5-trimethoxybenzenesulfonamides
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid
N-(3-amino-5-methylphenyl)methanesulfonamide
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate
N-(3-Amino-5-cyclopropoxyphenyl)methanesulfonamide
3-Amino-5-methoxyphenol

Environmental Fate, Degradation, and Green Chemistry Perspectives

Pathways of Environmental Transformation

The transformation of 3-Amino-5-methanesulfonylphenol in the environment is governed by both biological and physical processes. Its structure, containing an amino group, a hydroxyl group, and a methanesulfonyl group on an aromatic ring, suggests multiple potential pathways for degradation.

While specific studies on the microbial degradation of this compound are not prevalent, extensive research on related aromatic amines, aminophenols, and sulfonated compounds provides insight into its likely metabolic fate. Bacteria have evolved diverse enzymatic systems to break down aromatic compounds, often utilizing them as sources of carbon and energy. nih.govresearchgate.net

The degradation of aminophenols, such as 2-aminophenol (B121084) and 4-aminophenol (B1666318), typically begins with enzymatic action that opens the aromatic ring. nih.gov For example, the aerobic bacterial degradation of 2-aminophenol is initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the ring to produce 2-aminomuconic-6-semialdehyde. nih.gov Another common initial step for compounds like chloroaminophenols is hydrolytic deamination, where the amino group is removed. nih.gov

For sulfonated aromatic compounds, such as sulfanilic acid, microbial degradation can be more challenging. Studies have shown that under certain conditions, like in denitrifying bioreactors, sulfanilic acid can persist while other aromatic amines like aniline (B41778) are degraded. nih.gov The strong carbon-sulfur bond in sulfonate groups can be resistant to cleavage. However, the biodegradation of azo dyes, which often contain sulfonate groups, proceeds via a two-step process: an initial anaerobic reduction that breaks the azo bond to form aromatic amines, followed by aerobic degradation of these amines. researchgate.net This suggests that a combination of anaerobic and aerobic conditions might be necessary for the complete mineralization of sulfonated aromatic amines.

The degradation pathway for a related compound, 4-aminophenol (p-aminophenol or PAP), has been studied in wastewater treatment plants (WWTPs). It is often formed as a hydrolytic product of acetaminophen (B1664979) degradation. nih.gov However, an imbalance in the microbial enzymes responsible for its formation versus its further breakdown can lead to its accumulation. nih.gov This is significant as PAP can be more toxic than its parent compound. nih.gov

Table 1: Microbial Degradation Pathways of Related Aromatic Compounds

Compound Initial Degradation Step Key Enzymes/Processes Reference
2-Aminophenol Ring cleavage 2-aminophenol-1,6-dioxygenase nih.gov
2-Chloro-4-aminophenol Hydrolytic deamination Deaminase nih.gov
Aniline Degradable under denitrifying conditions Aniline dioxygenase (oxidative deamination) nih.govnih.gov
Sulfanilic Acid Persistent under denitrifying conditions Reductive cleavage (in azo dyes) nih.govresearchgate.net

Photodegradation, or photolysis, is a major abiotic process that can transform chemical compounds in the environment through the action of sunlight. wikipedia.org Aromatic compounds, in particular, are often susceptible to photolytic reactions. wikipedia.org The general structure of many organic UV filters in sunscreens consists of an aromatic molecule with conjugated carbonyl groups, designed to absorb UV energy without significant chemical change. wikipedia.org However, many other aromatic compounds do degrade.

The photodegradation of TNT (trinitrotoluene), for instance, results in the oxidation of methyl groups and reduction of nitro groups, leading to the formation of nitrobenzenes, benzaldehydes, and nitrophenols. wikipedia.org For sulfur-containing aromatic compounds, photo-oxidation can lead to a variety of products. The irradiation of polycyclic aromatic sulfur heterocycles (PASHs) in the presence of a photosensitizer was found to produce a range of sulfonic acids, as well as aliphatic and aromatic acids and alcohols. nih.gov

The photodegradation of perfluorooctanesulfonic acid (PFOS), another highly persistent sulfonated compound, has been achieved using UV light in the presence of Fe(III)-loaded zeolites. acs.org The proposed mechanism involves an electron transfer from the sulfonate group to the iron, initiating the breakdown of the molecule. acs.org This suggests that the sulfonyl group in this compound could be a site for photochemical reactions, potentially leading to the cleavage of the carbon-sulfur bond and subsequent degradation of the aromatic ring.

Bioremediation Potential of Related Compounds

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. researchgate.net The potential for bioremediating sites contaminated with this compound can be inferred from studies on similar chemicals.

The bioremediation of aromatic amines often relies on bacteria that can use these compounds as a sole source of carbon and energy. For example, a strain of Pseudomonas sp. was isolated that could effectively degrade 4-aminophenol. researchgate.net Research has indicated that plasmid-encoded genes are often responsible for these degradation capabilities. researchgate.net

However, the presence of multiple substituent groups and the stability of the aromatic ring can pose challenges. The accumulation of toxic intermediates, such as the formation of p-aminophenol from acetaminophen, highlights a potential bottleneck in bioremediation processes. nih.gov Furthermore, the presence of sulfonate groups, as seen in sulfanilic acid, can inhibit degradation under certain conditions. nih.gov Effective bioremediation strategies may require specific microbial consortia or sequential anaerobic-aerobic treatment systems to achieve complete mineralization. researchgate.net

Sustainable Synthesis and Waste Minimization in Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfones and substituted phenols, key structural components of this compound, is an active area of research for developing more sustainable methods. nih.govrsc.org

Traditional methods for creating sulfones often involve the oxidation of sulfides or Friedel–Crafts-type reactions with sulfonyl chlorides, which can use harsh reagents and generate significant waste. nih.govthieme-connect.com Modern, greener approaches focus on improving efficiency and using more environmentally benign reagents. A highly atom-economic method involves the oxidation of sulfides to sulfones using a 30% aqueous solution of hydrogen peroxide (H₂O₂), which is considered a green oxidant, often without the need for catalysts or organic solvents. nih.govrsc.org

For the synthesis of the substituted phenol (B47542) backbone, a mild and highly efficient protocol has been developed for the ipso-hydroxylation of arylboronic acids. This method uses aqueous hydrogen peroxide as the oxidant and can be performed at room temperature in ethanol, with reaction times as short as one minute, avoiding the need for chromatographic purification. rsc.orguit.no Another innovative approach allows for the formal synthesis of anilines from abundant phenolic feedstocks, which could be derived from biorenewable sources like lignin. nih.govescholarship.org This deoxygenative method uses a radical-mediated process and avoids harsh conditions. escholarship.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Related Structures

Synthetic Step Traditional Method Green Chemistry Alternative Key Advantages Reference
Sulfone Formation Oxidation of sulfides with strong oxidants; Friedel-Crafts with sulfonyl chlorides and Lewis acids. Oxidation of sulfides using 30% aqueous H₂O₂, often catalyst- and solvent-free. High atom economy, uses a green oxidant (H₂O₂), reduces waste. nih.govthieme-connect.comrsc.org
Substituted Phenol Synthesis Multi-step processes often requiring harsh conditions and protecting groups. Rapid ipso-hydroxylation of arylboronic acids using H₂O₂ in ethanol. Mild conditions, short reaction time, high yields, no chromatography. rsc.orguit.no

| Aniline Synthesis | Nitration-reduction of arenes (harsh conditions); transition-metal-catalyzed coupling. | Radical-mediated conversion of phenols (from biorenewable lignin). | Uses renewable feedstocks, avoids transition metals and harsh reagents. | nih.govescholarship.org |

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